Luisol B
Description
Contextualization of Luisol B within Natural Product Chemistry Research
This compound is a naturally occurring aromatic tetraol that has been isolated from the cultivation broth of an estuarine marine actinomycete, specifically a strain of the genus Streptomyces (CNH-370). ijpsjournal.comacs.org In the broader field of natural product chemistry, which focuses on the discovery, isolation, structure elucidation, and synthesis of chemical substances produced by living organisms, this compound is classified as a naphthofuran. acs.orgzenodo.org This classification is significant as naphthofurans, a class of heterocyclic compounds with a fused furan (B31954) and naphthalene (B1677914) ring system, are recognized for their structural diversity and potential as scaffolds for drug development. zenodo.orgijpsjournal.com
The structure of this compound is particularly noteworthy due to the presence of a rare epoxynaphtho[2,3c]furan moiety. ijpsjournal.comacs.org This structural feature is uncommon in natural products, with the fungal metabolite anthrinone being one of the few other examples. ijpsjournal.comacs.org The marine environment is a rich source of novel secondary metabolites, often produced by microorganisms like Streptomyces as a potential defense mechanism or for survival in extreme conditions. nih.govresearchgate.net The discovery of this compound contributes to the growing library of marine-derived natural products and underscores the potential of marine actinomycetes as a source of unique chemical entities for scientific investigation. researchgate.netnih.gov
Table 1: Chemical Identity and Source of this compound
| Property | Details |
|---|---|
| Compound Name | This compound |
| Chemical Class | Aromatic Tetraol, Naphthofuran |
| Molecular Formula | C16H16O7 |
| Source Organism | Streptomyces sp. (strain #CNH-370) |
| Environment | Estuarine Marine |
Overview of Significant Research Advancements Pertaining to this compound
Research on this compound began with its discovery and characterization in 1999. ijpsjournal.comacs.org The structure of this compound, along with its congener Luisol A, was determined through extensive spectroscopic analysis, including 2D NMR experiments. ijpsjournal.comacs.org
Initial biological evaluation of this compound revealed weak cytotoxic activity against a panel of tumor cell lines and some antimicrobial properties. usbio.net In an effort to explore the structure-activity relationship and potentially enhance its biological activity, a new derivative, 2-hydroxy-luisol A, was produced from the related marine streptomycete B7617, alongside Luisol A and this compound. researchgate.netresearchgate.net However, this derivative, as well as other oxidation products of Luisol A, did not exhibit significant antimicrobial or cytotoxic activities, suggesting that the specific structural features of the parent compounds are crucial for their modest bioactivity. researchgate.net
More recently, the potential of this compound as a therapeutic agent has been explored through computational studies. A 2021 virtual screening study investigated the binding affinity of a library of marine natural products against the human neuropilin-1 (NRP1) receptor, which is implicated in SARS-CoV-2 cellular entry. In this in-silico analysis, this compound demonstrated a notable docking score, suggesting a potential interaction with the NRP1 receptor. This finding, while preliminary, points towards a possible new area of investigation for the biological effects of this compound.
Table 2: Summary of Key Research Findings on this compound
| Research Area | Key Findings |
|---|---|
| Isolation and Structure Elucidation | Isolated from Streptomyces sp. (CNH-370). Structure determined by spectroscopic methods, revealing a rare epoxynaphtho[2,3c]furan core. ijpsjournal.comacs.org |
| Initial Biological Screening | Exhibited weak cytotoxic activity against various tumor cell lines. usbio.net Showed some antimicrobial activity. chula.ac.th |
| Derivatization Studies | A related derivative, 2-hydroxy-luisol A, and other oxidation products showed no significant antimicrobial or cytotoxic activities. researchgate.net |
| Computational Studies | Virtual screening identified this compound as a potential high-affinity compound against the SARS-CoV-2 host receptor NRP1. |
Identification of Key Research Gaps and Emerging Directions in this compound Studies
Despite its unique structure, research on this compound has been limited since its initial discovery. Several key research gaps and potential future directions can be identified:
Total Synthesis: To date, a total synthesis of this compound has not been reported in the scientific literature. The development of a synthetic route would be a significant advancement, providing a renewable source of the compound for further biological testing and enabling the synthesis of analogues for structure-activity relationship (SAR) studies. The synthesis of other naphthofurans has been an active area of research, and these methodologies could potentially be adapted for this compound. eurjchem.comjetir.org
Comprehensive Biological Profiling: The initial biological screening of this compound was limited. A more comprehensive evaluation of its bioactivity is warranted. Given that other naphthofurans have shown promise as anticancer agents, further investigation into the cytotoxic and antiproliferative effects of this compound against a wider range of cancer cell lines, as well as elucidation of its mechanism of action, would be a logical next step. zenodo.orgijpsjournal.com The preliminary computational findings regarding its potential interaction with the NRP1 receptor also call for experimental validation.
Biosynthetic Pathway Elucidation: Understanding how the marine Streptomyces strain produces the unusual epoxynaphtho[2,3c]furan scaffold of this compound would be a valuable contribution to the field of biosynthesis. Genomic and metabolic studies of the producing organism could uncover the enzymatic machinery responsible for its formation. nih.gov
Exploration of Analogue Synthesis: The lack of activity in the 2-hydroxy-luisol A derivative suggests that modifications to the core structure can significantly impact bioactivity. researchgate.net A systematic SAR study, enabled by a total synthesis, could explore how different functional groups and stereochemistries influence the biological effects of the this compound scaffold. This could lead to the development of more potent and selective analogues.
This compound: Origin, Isolation, and Identification
This compound is a natural product that has attracted scientific interest due to its unique chemical structure. This article focuses on the origin, isolation, and methods used for the identification of this compound from its natural source.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H14O6 |
|---|---|
Molecular Weight |
266.25 g/mol |
IUPAC Name |
(1R,2S,9R,10S,13R)-13-methyl-12,14-dioxatetracyclo[8.3.1.01,10.03,8]tetradeca-3(8),4,6-triene-2,4,9,13-tetrol |
InChI |
InChI=1S/C13H14O6/c1-11(17)13-10(16)8-6(3-2-4-7(8)14)9(15)12(13,19-13)5-18-11/h2-4,9-10,14-17H,5H2,1H3/t9-,10+,11-,12+,13+/m1/s1 |
InChI Key |
FFOFXXVVSZUIAV-FHUSYTEZSA-N |
Isomeric SMILES |
C[C@@]1([C@@]23[C@H](C4=C(C=CC=C4O)[C@H]([C@@]2(O3)CO1)O)O)O |
Canonical SMILES |
CC1(C23C(C4=C(C=CC=C4O)C(C2(O3)CO1)O)O)O |
Synonyms |
luisol B luisol-B |
Origin of Product |
United States |
Origin, Isolation, and Biosynthetic Pathway Elucidation of Luisol B
Methodologies for Isolation and Identification from Natural Sources
Luisol B was isolated from the cultivation broth of an estuarine marine actinomycete belonging to the genus Streptomyces, identified as strain #CNH-370 acs.orgnih.gov. The isolation process involved obtaining the compound from the liquid culture medium of this marine bacterium acs.orgnih.gov.
The identification and structural assignment of this compound were achieved through the application of combined spectroscopic methods acs.orgnih.gov. Extensive 2D NMR experiments were crucial in determining the structure of the isolated compound acs.orgnih.gov. Additionally, mass spectrometry techniques, such as LC-MS, MS2, and qTof, have provided data related to this compound, including its precursor mass-to-charge ratio and fragmentation patterns nih.gov. This compound possesses a molecular formula of C31H26O7 and a molecular weight of 510.5 g/mol (Computed by PubChem) nih.gov. Its structure is notable for containing the rare epoxynaphtho[2,3c]furan structural feature acs.orgnih.gov.
Mechanistic Investigations of the Biosynthetic Pathway of this compound
Detailed mechanistic investigations specifically elucidating the complete biosynthetic pathway of this compound were not found in the consulted literature. Research into microbial natural products often involves complex studies to determine the enzymatic steps and genetic clusters responsible for their biosynthesis isomerase.co.ukresearchgate.netresearchgate.netgoogle.comrsc.org.
Chemoenzymatic Research into this compound Production and Analogues
Information specifically concerning chemoenzymatic research for the production of this compound or the generation of its analogues was not available in the reviewed sources. Chemoenzymatic approaches, which combine chemical and enzymatic methods, are increasingly used in the synthesis of natural products and their derivatives nih.govrsc.orgbeilstein-journals.orgmdpi.combeilstein-journals.org.
Synthetic Strategies and Chemical Derivatization of Luisol B
Total Synthesis Approaches to Luisol B and its Structural Analogues
Total synthesis involves the complete chemical synthesis of a complex molecule from simpler, readily available precursors. For natural products with intricate structures like this compound, total synthesis presents significant challenges, often requiring the development of novel reaction methodologies and strategies to construct complex ring systems and establish specific stereochemistry. While the isolation and structural elucidation of this compound have been reported, detailed total synthesis approaches specifically for this compound were not found in the conducted literature search. The total synthesis of structurally related or similarly complex natural products often involves convergent or linear strategies, utilizing key intermediates and powerful bond-forming reactions to assemble the molecular skeleton.
Development of Stereoselective and Asymmetric Synthetic Methodologies for this compound
Stereoselective and asymmetric synthesis are crucial for the efficient construction of chiral molecules with defined absolute and relative stereochemistry. Given that natural products like this compound often possess multiple stereocenters, controlling stereochemistry during synthesis is paramount. Stereoselective methods aim to favor the formation of one stereoisomer over others, while asymmetric synthesis utilizes chiral catalysts, reagents, or auxiliaries to induce chirality in a prochiral substrate. Although general principles and examples of stereoselective and asymmetric synthesis for various compound classes are well-established rsc.orgrsc.orgelsevier.comnih.govrsc.orgrsc.orgnih.govmagtech.com.cnbeilstein-journals.orgredalyc.orgrsc.org, specific methodologies developed for achieving the stereochemistry present in this compound were not identified in the search results.
Application of Green Chemistry Principles in this compound Synthesis Research
The application of green chemistry principles in synthetic research aims to reduce or eliminate the use and generation of hazardous substances beilstein-journals.orgacs.org. This includes strategies such as using renewable feedstocks, minimizing waste generation (atom economy), designing less hazardous chemical syntheses, using safer solvents and reaction conditions, and developing catalytic processes beilstein-journals.orgacs.orgrsc.orgcollege-de-france.frscielo.org.bo. While green chemistry is an increasingly important aspect of modern synthetic chemistry beilstein-journals.orgacs.orgcollege-de-france.fr, specific research detailing the application of these principles to the synthesis of this compound was not found. Implementing green chemistry in the synthesis of complex molecules like this compound would involve evaluating and optimizing each step of a synthetic route to minimize environmental impact and improve efficiency.
Functionalization and Derivatization Studies for Modulating Reactivity and Properties
Functionalization and derivatization involve modifying specific functional groups or introducing new ones into a molecule to alter its reactivity, physical properties, or biological activity. These studies are common in natural product research to explore structure-activity relationships or to create probes for biological investigations. General methods for functionalization and derivatization exist for various classes of organic compounds elicityl-oligotech.commdpi.commdpi.comddtjournal.comnih.govrsc.org. While this compound has been detected in metabolomics studies which can sometimes involve the analysis of derivatives researchgate.net, specific detailed studies focused on the systematic functionalization or derivatization of isolated this compound to modulate its chemical or physical properties were not found in the conducted search.
Mechanistic Investigations and Chemical Reactivity of Luisol B
Elucidation of Reaction Mechanisms Involving Luisol B in Chemical Transformations
Despite the general importance of understanding reaction mechanisms in chemical transformations, specific detailed research findings or elucidated reaction mechanisms involving this compound (Lusidol B) in chemical transformations were not found in the consulted literature.
Research into Molecular Interaction Dynamics of this compound
Molecular interaction dynamics focuses on the study of the forces and interactions between molecules and non-bonded atoms and how these interactions evolve over time. bhu.ac.ingatech.edu These interactions, often referred to as noncovalent interactions, play critical roles in various chemical and biological processes. gatech.edu Research in this area can involve experimental techniques like time-resolved spectroscopy and scattering studies, as well as computational methods such as molecular dynamics simulations, which require reliable intermolecular potentials. bhu.ac.iniisc.ac.inrsc.org Studying molecular interaction dynamics helps to understand phenomena such as molecular recognition, self-assembly, and the behavior of substances in different phases. gatech.edu
Specific research dedicated to the molecular interaction dynamics of this compound (Lusidol B) was not identified in the available search results.
Catalytic Activity and Role of this compound in Organic and Inorganic Systems
Catalytic activity refers to the ability of a substance to increase the rate of a chemical reaction without being consumed in the process. Catalysts can play various roles in both organic and inorganic systems, facilitating transformations that might otherwise be slow or require harsh conditions. nih.govpsu.edumdpi.com Research into catalytic activity involves synthesizing potential catalytic compounds, testing their efficiency and selectivity in specific reactions, and investigating the mechanism of catalysis. nih.govmdpi.comnih.gov This can include homogeneous catalysis, where the catalyst is in the same phase as the reactants, or heterogeneous catalysis, where the catalyst is in a different phase. psu.eduosti.gov Metal-organic frameworks (MOFs) and organic-inorganic hybrid compounds are examples of materials explored for their catalytic properties in various reactions, including oxidation and hydrogenation. nih.govpsu.edumdpi.com
No specific information regarding the catalytic activity or role of this compound (Lusidol B) in organic or inorganic systems was found in the consulted literature.
Photochemical and Electrochemical Reactivity Studies of this compound
Photochemical reactivity involves the study of chemical reactions initiated by the absorption of light. researchgate.net These studies investigate how molecules interact with light, leading to electronic excitation and subsequent chemical transformations, such as bond dissociation, electron transfer, or energy transfer. researchgate.netnih.gov Photochemical reactions are relevant in various fields, including atmospheric chemistry and organic synthesis. researchgate.netcopernicus.org
Electrochemical reactivity focuses on chemical reactions that involve electron transfer at an interface, typically between an electrode and an electrolyte. electrochemsci.orgzintellect.com Electrochemical studies utilize techniques like cyclic voltammetry to investigate the redox behavior of compounds, determine reaction kinetics, and explore the potential for electrochemical synthesis or energy storage applications. electrochemsci.orgresearchgate.net Research in this area can involve modifying electrode surfaces or designing novel electrolyte systems to enhance or control electrochemical processes. electrochemsci.orgdigitellinc.comosti.gov
Specific studies detailing the photochemical or electrochemical reactivity of this compound (Lusidol B) were not found in the available search results.
Computational and Theoretical Chemistry Studies of Luisol B
Quantum Chemical Calculations for Electronic Structure and Spectroscopic Properties
The definitive structure of Luisol B was initially elucidated through extensive spectroscopic analysis, primarily using 2D Nuclear Magnetic Resonance (NMR) experiments. However, detailed computational studies employing quantum chemical calculations to theoretically predict its electronic structure and spectroscopic properties are not extensively documented in publicly available scientific literature. Such calculations, often using methods like Hartree-Fock (HF) or post-HF theories, are instrumental in correlating experimental spectroscopic data with theoretical models, providing deeper understanding of molecular orbitals (e.g., HOMO-LUMO energies) and electron density distributions that govern the molecule's reactivity and optical characteristics.
Molecular Dynamics Simulations for Conformational and Solution Behavior
Molecular dynamics (MD) simulations have been a key tool in exploring the dynamic interactions and conformational stability of this compound, particularly within a biological context. One significant study investigated the interaction between this compound and the neuropilin-1 (NRP1) receptor, a host factor for SARS-CoV-2 entry.
In this research, MD simulations were employed to refine the results from initial molecular docking studies. While docking provides a static snapshot of the binding pose, MD simulations run over extended periods (e.g., nanoseconds) reveal the dynamic stability of the ligand-protein complex in a simulated aqueous environment. These simulations confirmed that this compound forms robust and stable interactions with key residues in the NRP1 binding site. The analysis established that this compound maintains its binding conformation through a network of hydrogen bonds and pi-alkyl interactions, demonstrating its potential as a stable inhibitor. The binding free energy calculations, often performed as a post-simulation analysis using methods like MM/GBSA, further corroborated the strong binding affinity of this compound for the receptor.
Table 1: Molecular Interactions of this compound with NRP1 Receptor from Computational Studies
| Interaction Type | Interacting Residues in NRP1 | Docking Score (kcal/mol) |
|---|---|---|
| Hydrogen Bonds | Tyr297, Tyr353, Thr413 | -6.9 |
| Pi-Alkyl Interactions | Tyr297, Trp301 | -6.9 |
Density Functional Theory (DFT) Applications in Reaction Pathway Analysis for this compound
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules and to map out reaction pathways. While computational structural biology studies often utilize DFT, specific applications of DFT to analyze the biosynthetic or synthetic reaction pathways of this compound are not prominently detailed in the reviewed literature. Such studies would be valuable for understanding the formation of its rare epoxynaphtho[2,3c]furan scaffold and for optimizing potential synthetic routes.
Computational Design and Prediction of Novel this compound Analogues and Their Chemical Attributes
The computational design of new molecules based on a natural product scaffold is a modern approach in drug discovery. This involves creating virtual libraries of analogues and predicting their chemical attributes and biological activities using computational tools. While research has been conducted on the chemical synthesis of derivatives of the related compound, Luisol A, to explore biological activity, dedicated studies on the in silico design and prediction of novel this compound analogues are not widely reported. The development of such computational models could accelerate the discovery of new compounds with enhanced properties, building upon the unique structural framework of this compound.
Advanced Analytical Methodologies in Luisol B Research
High-Resolution Spectroscopic Techniques for Structural and Mechanistic Investigations (e.g., 2D NMR, advanced IR, Raman)
High-resolution spectroscopy is fundamental to elucidating the precise molecular structure of a compound like Luisol B and understanding its chemical behavior.
Two-Dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful tool for unambiguously determining the complex structure of novel molecules. wikipedia.org Unlike one-dimensional (1D) NMR, which can suffer from signal overlap in complex molecules, 2D NMR spreads signals across two frequency axes, resolving these overlaps and revealing correlations between different nuclei. wikipedia.org For a hypothetical analysis of this compound, a variety of 2D NMR experiments would be employed:
COSY (Correlation Spectroscopy): This experiment would identify proton-proton (¹H-¹H) spin-spin couplings through bonds, allowing for the mapping of adjacent protons and the assembly of molecular fragments.
HSQC (Heteronuclear Single Quantum Coherence): This technique would establish correlations between protons and directly attached carbons (¹H-¹³C), providing a clear map of which proton is attached to which carbon atom. wikipedia.org
HMBC (Heteronuclear Multiple Bond Correlation): To connect the molecular fragments, HMBC would be used to identify longer-range couplings (typically 2-3 bonds) between protons and carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of nuclei, which is crucial for determining the three-dimensional structure and stereochemistry of this compound. wikipedia.org
Advanced Infrared (IR) and Raman Spectroscopy are complementary vibrational spectroscopy techniques used to identify functional groups within a molecule.
Fourier-Transform Infrared (FT-IR) Spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum provides a "fingerprint" of the molecule, with specific peaks corresponding to functional groups like carbonyls (C=O), hydroxyls (O-H), and amines (N-H).
Raman Spectroscopy involves scattering laser light off the molecule and analyzing the resulting energy shifts. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it an excellent complementary technique to IR for identifying features like carbon-carbon double and triple bonds or disulfide bridges in the structure of this compound.
Table 1: Hypothetical 2D NMR Data for Structural Elucidation of this compound
| Experiment | Correlated Nuclei | Information Obtained for this compound |
| COSY | ¹H – ¹H | Identifies proton spin systems, revealing H-C-C-H connectivities and outlining aliphatic chains or ring systems. |
| HSQC | ¹H – ¹³C (1-bond) | Assigns specific protons to their directly attached carbon atoms, confirming C-H bonds. |
| HMBC | ¹H – ¹³C (2-3 bonds) | Connects molecular fragments by showing correlations between protons and carbons separated by two or three bonds, crucial for assembling the complete carbon skeleton. |
| NOESY | ¹H – ¹H (through space) | Determines the stereochemistry and conformation by identifying protons that are close to each other in 3D space, regardless of bond connectivity. |
Advanced Chromatographic Separation and Characterization Methods (e.g., GCxGC, UHPLC-MS)
Chromatography is an essential technique for separating components of a mixture and purifying compounds. nih.gov Advanced methods provide superior resolution and sensitivity, which are critical for analyzing this compound, especially in complex matrices like biological samples or reaction mixtures.
Comprehensive Two-Dimensional Gas Chromatography (GCxGC) offers significantly enhanced separation power compared to conventional GC. sepsolve.com In this technique, the sample is subjected to two different columns with distinct separation mechanisms (e.g., volatility and polarity). sepsolve.com This "two-dimensional" separation resolves co-eluting peaks that would overlap in a single-column setup, making it ideal for analyzing complex volatile and semi-volatile mixtures containing this compound. gcms.czchemistry-matters.com The resulting structured chromatogram, often visualized as a contour plot, allows for the grouping of compounds by chemical class, simplifying identification. gcms.cz
Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) is a cornerstone of modern analytical chemistry for non-volatile compounds. uq.edu.au The use of sub-2 µm particles in UHPLC columns allows for faster analysis times and significantly higher resolution and sensitivity compared to traditional HPLC. nih.govmdpi.com When coupled with a mass spectrometer, UHPLC-MS becomes a powerful tool for both quantification and structural characterization. uq.edu.aunih.gov A validated UHPLC-MS/MS method would be developed for the precise measurement of this compound in various samples. uq.edu.au This would involve optimizing the mobile phase, gradient, and column chemistry to achieve a sharp, symmetrical peak for this compound, allowing for its separation from impurities and metabolites. uq.edu.aumdpi.com
Table 2: Comparison of Chromatographic Techniques for this compound Analysis
| Technique | Principle | Application for this compound | Advantages |
| GCxGC | Two-dimensional separation using two columns with different stationary phases. sepsolve.com | Analysis of volatile derivatives of this compound or related impurities in complex matrices. | Extremely high peak capacity, improved resolution, structured chromatograms for class identification. sepsolve.comgcms.cz |
| UHPLC-MS | High-resolution liquid chromatography using small particle columns coupled with mass spectrometry. uq.edu.au | Quantification of this compound in biological fluids, purification, and stability studies. | High speed, high resolution, high sensitivity, provides molecular weight and structural information from MS. uq.edu.aumdpi.com |
Mass Spectrometry for Reaction Monitoring and Metabolite Profiling
Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of a compound and for tracking its transformation in chemical or biological systems. mdpi.com
Reaction Monitoring using MS allows chemists to follow the progress of a synthesis in real-time. Techniques like Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer offer high selectivity and sensitivity. nih.govwikipedia.org In the synthesis of this compound, SRM could be used to track the disappearance of reactants and the appearance of the product by monitoring specific precursor-to-product ion transitions, enabling precise optimization of reaction conditions. wikipedia.orgjohnshopkins.edu
Metabolite Profiling is crucial for understanding the fate of a compound in a biological system. nih.gov Following administration of this compound in preclinical studies, UHPLC coupled with high-resolution mass spectrometry (HRMS), such as on a Q-TOF or Orbitrap instrument, would be used to detect and identify its metabolites in samples like plasma, urine, or tissue homogenates. nih.govnih.gov The high mass accuracy of these instruments allows for the determination of the elemental composition of metabolites, while tandem mass spectrometry (MS/MS) experiments reveal their structures by fragmenting the parent molecule and analyzing the resulting pieces. This process is essential for identifying metabolic pathways such as oxidation, glucuronidation, or chain shortening. nih.gov
Table 3: Mass Spectrometry Applications in this compound Research
| Application | Technique | Description | Key Information Yielded |
| Reaction Monitoring | Selected Reaction Monitoring (SRM) | A specific precursor ion (e.g., this compound) is selected, fragmented, and a specific product ion is monitored. wikipedia.org | Quantitative tracking of reactant consumption and product formation for reaction optimization. nih.gov |
| Metabolite Profiling | UHPLC-HRMS (e.g., Q-TOF, Orbitrap) | Separation of metabolites by UHPLC followed by detection with a high-resolution mass spectrometer. nih.gov | Detection, identification, and structural elucidation of metabolites; understanding of metabolic pathways. nih.gov |
X-ray Crystallography and Diffraction Studies for Solid-State Structure Elucidation
While NMR provides the structure of a molecule in solution, X-ray crystallography reveals the definitive three-dimensional arrangement of atoms in the solid state. nih.gov This technique is the gold standard for determining the absolute configuration and conformational preferences of a molecule. mdpi.com
The process involves growing a high-quality single crystal of this compound, which can be a challenging step. nih.gov This crystal is then exposed to an X-ray beam. The X-rays are diffracted by the electrons in the molecule, creating a unique diffraction pattern of spots. youtube.com By analyzing the position and intensity of these spots, crystallographers can calculate an electron density map of the molecule. nih.govyoutube.com An atomic model of this compound is then built into this map and refined to produce a final, highly accurate three-dimensional structure. nih.gov
This structural information is invaluable, providing precise bond lengths, bond angles, and details of intermolecular interactions such as hydrogen bonding and π–π stacking in the crystal lattice. mdpi.comnih.gov Such data are critical for understanding the physical properties of this compound and for applications in fields like structure-based drug design. nih.gov
Table 4: Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value | Significance |
| Crystal System | Monoclinic | Describes the basic symmetry of the unit cell. |
| Space Group | P2₁/c | Defines the specific symmetry elements within the crystal. |
| Unit Cell Dimensions | a = 10.2 Å, b = 8.5 Å, c = 12.1 Å, β = 95.5° | Dimensions of the repeating unit that forms the crystal. |
| Resolution | 0.85 Å | A measure of the level of detail in the electron density map; lower values are better. |
| R-factor | 0.042 (4.2%) | An indicator of the agreement between the experimental diffraction data and the final structural model; lower values indicate a better fit. |
Exploration of Chemical Applications of Luisol B Non Biological/non Clinical Focus
Research into Material Science Applications and Functional Polymers
Investigations into the utility of Luisol B in material science and the development of functional polymers have not been reported in the available scientific literature. There are no studies on the polymerization of this compound or its incorporation into polymeric structures. Furthermore, the potential of this compound to exhibit functional properties relevant to material science, such as photochromism, has not been a subject of research.
Investigations in Agrochemical Functionality and Sustainable Agriculture
While the genus Streptomyces, the microbial source of this compound, is well-known for producing a wide array of metabolites with significant applications in agriculture as insecticides, herbicides, and fungicides, specific research into the agrochemical properties of this compound is not publicly available. researchgate.netnih.govfrontiersin.org There are no documented studies evaluating the efficacy of this compound as a crop protection agent or its potential role in sustainable agricultural practices. The agrochemical potential of this specific compound has not been a focus of published research.
Future Perspectives and Emerging Research Avenues for Luisol B
Integration of Advanced Data Analytics and Artificial Intelligence in Luisol B Discovery
The future exploration of this compound and its derivatives stands to be significantly accelerated by the integration of advanced data analytics and artificial intelligence (AI). techtarget.commssm.eduthoughtspot.com These technologies offer powerful tools for navigating the complexities of natural product research, from initial discovery to lead optimization. techtarget.com
Predictive Modeling and Virtual Screening: AI algorithms, particularly machine learning and deep learning, can be trained on existing data of natural products to predict the bioactivity of new compounds like this compound. techtarget.comnih.gov Virtual screening, which involves computational docking studies, has already shown promise in identifying potential molecular targets for this compound. nih.gov For instance, docking scores have suggested an interaction with the Neuropilin-1 (NRP1) receptor, indicating a potential avenue for therapeutic intervention. nih.gov Future AI models could refine these predictions, identifying other potential protein targets and elucidating the structure-activity relationships (SAR) that govern these interactions with greater precision. mdpi.com
Genomic and Metabolomic Data Integration: The producing organism of this compound, a Streptomyces species, possesses a vast and largely untapped biosynthetic potential. nih.gov Advanced data analytics can be employed to analyze the genome of this bacterium, identifying the biosynthetic gene cluster responsible for this compound production. researchgate.net By correlating genomic data with metabolomic data obtained through techniques like mass spectrometry, researchers can uncover novel derivatives of this compound and understand the enzymatic machinery involved in their synthesis. researchgate.net This approach, often termed "genome mining," can lead to the discovery of new chemical entities with potentially enhanced biological activities. nih.gov
Interactive Data Table: Potential AI Applications in this compound Research
| AI Application | Description | Potential Impact on this compound Research |
| Predictive Modeling | Using algorithms to forecast the biological activity and properties of compounds. techtarget.com | Rapidly assess the therapeutic potential of this compound derivatives against various diseases. |
| Virtual Screening | Computationally testing the binding affinity of a compound to a library of biological targets. nih.gov | Identify novel molecular targets for this compound, expanding its potential applications. |
| Genome Mining | Analyzing genomic data to identify biosynthetic gene clusters for natural products. nih.gov | Uncover the genetic blueprint for this compound synthesis and discover new, related compounds. |
| Structure-Activity Relationship (SAR) Analysis | Identifying the relationship between the chemical structure of a molecule and its biological activity. | Guide the rational design of more potent and selective this compound analogs. |
Development of Novel Methodologies for Enhanced Synthetic Efficiency and Characterization Precision
The complex and unique structure of this compound presents a considerable challenge for chemical synthesis. The development of novel and efficient synthetic methodologies will be crucial for producing sufficient quantities for further biological evaluation and for creating structural analogs.
Modern Synthetic Strategies: The total synthesis of complex natural products often relies on the development of innovative synthetic methods. sioc.ac.cnwillemvanotterlo.co.za For a molecule like this compound, strategies such as transition-metal-catalyzed cross-coupling reactions, photoredox catalysis, and stereoselective synthesis techniques could be instrumental. mdpi.comorganic-chemistry.orgrsc.org These methods offer the potential for constructing the core epoxynaphtho[2,3c]furan skeleton with high efficiency and control over stereochemistry. acs.org The development of a robust synthetic route would not only confirm the structure of this compound but also provide access to a wide range of derivatives for SAR studies.
Advanced Spectroscopic and Spectrometric Techniques: The initial structure elucidation of this compound was accomplished using spectroscopic methods, including extensive 2D NMR experiments. acs.orgbarc.com Future research will benefit from even more advanced characterization techniques. For instance, ultraviolet photodissociation (UVPD) mass spectrometry can provide detailed information about the primary sequence and modifications of proteins that interact with this compound, offering a deeper understanding of its mechanism of action. nih.gov Cryogenic electron microscopy (cryo-EM) could potentially be used to visualize the interaction of this compound with its biological targets at an atomic level.
Broader Implications of this compound Research for Natural Product Chemistry and Chemical Innovation
The study of this compound has implications that extend beyond the compound itself, contributing to the broader fields of natural product chemistry and drug discovery.
Source of New Chemical Entities: Natural products have historically been a rich source of novel drug leads. nih.gov The discovery of this compound from a marine-derived actinomycete underscores the immense and underexplored chemical diversity of marine microorganisms. nih.gov Its rare structural motif serves as a template for the design of new chemical entities (NCEs) with unique biological activities. acs.orgvoisinconsulting.com The exploration of the chemical space around the this compound scaffold could lead to the development of new classes of therapeutic agents. nih.gov
Inspiration for Chemical Synthesis: The intricate architecture of this compound can inspire the development of new synthetic reactions and strategies. sioc.ac.cn The challenge of synthesizing its unique epoxynaphtho[2,3c]furan core can drive innovation in synthetic organic chemistry, leading to methodologies that could be applied to the synthesis of other complex molecules. acs.org
Understanding Chemical Ecology: Investigating the biological role of this compound in its natural environment can provide insights into the chemical ecology of marine microbial communities. Understanding why the Streptomyces bacterium produces this compound could reveal novel ecological interactions and potential new applications.
Addressing Scientific Challenges and Future Directions in the Study of Complex Chemical Entities
The path forward for this compound research is not without its obstacles. Addressing these challenges will be key to unlocking its full potential.
Supply and Scalability: A significant hurdle for the development of many natural products is the issue of supply. Relying on the isolation from the native organism is often not scalable. The development of an efficient total synthesis or the successful implementation of synthetic biology approaches to overproduce this compound in a heterologous host will be critical for advancing its study.
Target Identification and Mechanism of Action: While preliminary studies have suggested a potential interaction with NRP1, the precise biological target and mechanism of action of this compound remain to be definitively established. nih.gov Future research should focus on target deconvolution studies to identify its binding partners and elucidate the downstream cellular effects. This could involve techniques such as affinity chromatography, proteomics, and genetic screening.
Navigating Biological Complexity: The biological effects of natural products can be complex, sometimes involving synergistic or antagonistic interactions with other compounds in an extract. rsc.org While this compound was isolated as a pure compound, understanding its activity in the context of the producing organism's full metabolic profile could provide a more complete picture of its biological function.
Future Research Directions:
Total Synthesis: A primary goal should be the development of a concise and scalable total synthesis of this compound.
Analog Synthesis and SAR Studies: The synthesis of a library of this compound analogs will be essential for probing its structure-activity relationships and optimizing its biological activity.
In-depth Biological Profiling: Comprehensive biological screening of this compound and its analogs against a wide range of disease models is needed to identify its most promising therapeutic applications.
Biosynthetic Pathway Elucidation: Identifying and characterizing the biosynthetic gene cluster for this compound will enable the use of synthetic biology tools to generate novel derivatives.
Q & A
Q. What are the primary analytical techniques for characterizing Luisol B, and how do they ensure structural validation?
To validate the identity and purity of this compound, researchers should employ a combination of spectroscopic and chromatographic methods. For example:
- Nuclear Magnetic Resonance (NMR) : Confirm molecular structure by analyzing proton/carbon environments .
- Mass Spectrometry (MS) : Determine molecular weight and fragmentation patterns .
- High-Performance Liquid Chromatography (HPLC) : Assess purity by quantifying retention time and peak homogeneity . A detailed experimental protocol should include cross-referencing results with known standards and reporting deviations in supplementary materials (e.g., solubility profiles, spectral data) .
Q. How should hypotheses about this compound’s reactivity be formulated to align with existing literature?
Use the PICO framework (Population, Intervention, Comparison, Outcome) to define testable hypotheses. For instance:
- Population : this compound in aqueous solutions.
- Intervention : Exposure to varying pH levels.
- Comparison : Stability compared to analogous compounds.
- Outcome : Degradation kinetics measured via UV-Vis spectroscopy. Ensure hypotheses are grounded in prior studies by conducting a systematic literature review using databases like SciFinder or PubMed .
Q. What methodologies ensure reproducibility in synthesizing this compound?
Document synthesis protocols with the following details:
- Reagents and conditions (e.g., temperature, solvent ratios).
- Purification steps (e.g., recrystallization solvents, column chromatography parameters).
- Characterization data (e.g., melting point, IR peaks). Include raw data in supplementary materials, adhering to journal guidelines for experimental sections .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s reported bioactivity across studies?
Apply contradiction analysis using these steps:
- Data Triangulation : Compare results from independent assays (e.g., in vitro cytotoxicity vs. enzymatic inhibition).
- Contextual Factors : Control for variables like solvent polarity, cell line specificity, or assay detection limits .
- Meta-Analysis : Statistically aggregate data from multiple studies to identify outliers or trends . Publish negative results and methodological limitations to enhance transparency .
Q. What strategies validate this compound’s mechanism of action in complex biological systems?
Use multi-omics integration :
Q. How should ethical considerations shape the reporting of this compound’s environmental toxicity?
Follow FAIR data principles (Findable, Accessible, Interoperable, Reusable):
- Full Disclosure : Report all ecotoxicity data, including LD50 values and bioaccumulation potential.
- Stakeholder Engagement : Collaborate with regulatory bodies to align findings with safety guidelines. Reference frameworks like the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate societal impacts .
Methodological Tables
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
